Regioisomeric Purity as a Procurement-Enforced Differentiator: 4-Amino vs. 3-Amino Substitution
The target compound (CAS 1487282-76-7) bears the amino group at the pyrazole 4-position, whereas its closest regioisomer, 5-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS 1495497-99-8), carries the amino group at the 3-position . Both share the molecular formula C10H16N4 and MW 192.26, making them analytically indistinguishable by MS alone. The 4-amino orientation matches the substitution pattern utilized in crystallographically validated JNK3 inhibitors (e.g., compound 26k co-crystallized at 1.8 Å with JNK3, PDB 4WHZ), where the 4-amino group forms specific hydrogen bonds within the kinase hinge region [1]. The 3-amino isomer, by contrast, would orient the amino group away from this established binding geometry, representing a distinct pharmacophore.
| Evidence Dimension | Amino substitution position on pyrazole ring and corresponding pharmacophoric alignment |
|---|---|
| Target Compound Data | 4-amino substitution; matches JNK3 co-crystal structure binding mode (PDB 4WHZ, 1.8 Å resolution) |
| Comparator Or Baseline | 3-amino regioisomer (CAS 1495497-99-8); lacks crystallographic validation in kinase binding and presents altered H-bond vector |
| Quantified Difference | Qualitative structural difference with literature-supported pharmacophoric consequence; no direct comparative IC50 data available for the specific compound pair |
| Conditions | Structural analysis; X-ray crystallographic evidence from Zheng et al. J Med Chem 2014 (PDB 4WHZ) for the 4-amino aminopyrazole class |
Why This Matters
For medicinal chemistry programs following the aminopyrazole JNK3 inhibitor template, procurement of the 4-amino isomer over the 3-amino isomer is structurally required to match the validated binding mode; analytical verification of regioisomeric identity (e.g., by 1H/13C NMR or NOESY) is essential upon receipt.
- [1] Zheng K, Iqbal S, Hernandez P, Park H, LoGrasso PV, Feng Y. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. J Med Chem. 2014;57(23):10013-10030. PDB 4WHZ: crystal structure of 26k in complex with JNK3 at 1.8 Å. DOI: 10.1021/jm501256y. View Source
